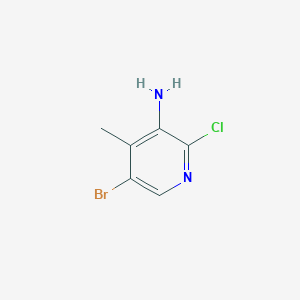

5-Bromo-2-chloro-4-methylpyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-chloro-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrClN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-4-methylpyridin-3-amine is represented by the InChI code1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 . This indicates that the molecule consists of a pyridine ring with bromine, chlorine, and a methyl group attached at positions 5, 2, and 4 respectively, and an amine group at position 3. Physical And Chemical Properties Analysis

5-Bromo-2-chloro-4-methylpyridin-3-amine is a solid at room temperature. It has a molecular weight of 221.48 g/mol . The boiling point is approximately 316.4±37.0C at 760 mmHg .Aplicaciones Científicas De Investigación

Manufacturing of Therapeutic SGLT2 Inhibitors

Specific Scientific Field

Pharmaceutical Chemistry

Methods of Application or Experimental Procedures

The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. The preparation was run successfully on approximately 70 kg/batch .

Results or Outcomes

The total yield of the preparation process was 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Synthesis of Novel Pyridine-Based Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

5-Bromo-2-methylpyridin-3-amine is used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .

Methods of Application or Experimental Procedures

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .

Results or Outcomes

The pyridine derivatives were produced in moderate to good yield. Density functional theory (DFT) studies were carried out for the pyridine derivatives, describing the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

Synthesis of a Potent and Selective Somatostatin sst3 Receptor Antagonist

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

5-Bromo-2-methoxypyridine, which can be derived from 5-Bromo-2-chloro-4-methylpyridin-3-amine, is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Synthesis of 3-bromo-2-chloro-5-methylpyridine

Summary of the Application

2-Amino-3-bromo-5-methylpyridine, which can be derived from 5-Bromo-2-chloro-4-methylpyridin-3-amine, is used in the synthesis of 3-bromo-2-chloro-5-methylpyridine .

Results or Outcomes

Synthesis of 3-bromo-2-fluoro-5-methylpyridine

Summary of the Application

2-Amino-3-bromo-5-methylpyridine, which can be derived from 5-Bromo-2-chloro-4-methylpyridin-3-amine, is used in the synthesis of 3-bromo-2-fluoro-5-methylpyridine .

Results or Outcomes

Synthesis of 8-methyl-1,2,3,5-tetrahydropyrido[3,4-b][1,4]diazepin-4-one

Summary of the Application

2-Amino-3-bromo-5-methylpyridine, which can be derived from 5-Bromo-2-chloro-4-methylpyridin-3-amine, is used in the synthesis of 8-methyl-1,2,3,5-tetrahydropyrido[3,4-b][1,4]diazepin-4-one .

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-2-chloro-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPSFLLGFGUUQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591633 |

Source

|

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-4-methylpyridin-3-amine | |

CAS RN |

1204231-59-3 |

Source

|

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)

![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)